Cas no 40811-71-0 (3-(4-fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one)

3-(4-Fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one is a fluorinated indole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 4-fluorophenyl substituent conjugated to a 2-oxindole core, which may enhance binding affinity and metabolic stability in biologically active compounds. This compound is of interest due to its role as a synthetic intermediate for developing kinase inhibitors or other therapeutic agents targeting neurological and inflammatory pathways. The fluorine atom contributes to improved lipophilicity and bioavailability, while the conjugated system offers versatility for further functionalization. Suitable for controlled reactions, it is typically handled under inert conditions to preserve its reactivity.
3-(4-fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one structure
40811-71-0 structure
Product name:3-(4-fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one
CAS No:40811-71-0
MF:C15H10FNO
MW:239.244407176971
MDL:MFCD00118161
CID:3974541
PubChem ID:5713383

3-(4-fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (E)-
    • 3-(4-fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one
    • SU-5205;SU5205;2-Indolinone, 3-(p-fluorobenzylidene)-;3-(4-Fluorobenzylidene)-1,3-dihydroindol-2-one
    • CCG-274043
    • EN300-21584979
    • Cyto2A8
    • DAA47686
    • Z44305809
    • (3E)-3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one
    • AKOS001294952
    • 40811-71-0
    • SCHEMBL16442342
    • 3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one
    • SU 5205
    • EN300-26181738
    • CHEMBL510513
    • AB00760783-01
    • MDL: MFCD00118161
    • Inchi: InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9+
    • InChI Key: QIERHADIMMFZNE-UKTHLTGXSA-N

Computed Properties

  • Exact Mass: 239.074642105Da
  • Monoisotopic Mass: 239.074642105Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 29.1Ų

3-(4-fluorophenyl)methylidene-2,3-dihydro-1H-indol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-21584979-0.05g
(3E)-3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one
40811-71-0
0.05g
$550.0 2023-07-10
Enamine
EN300-26181738-0.05g
3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one
40811-71-0 90%
0.05g
$2755.0 2023-09-16

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